molecular formula C10H9ClO B8511412 2-Allyl-6-chlorobenzaldehyde

2-Allyl-6-chlorobenzaldehyde

Cat. No. B8511412
M. Wt: 180.63 g/mol
InChI Key: DJHOBTWOGNHOSY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06583089B1

Procedure details

Under an atmosphere of protective gas, a solution of 10.89 g (0.107 mol) of trimethylethylenediamine in 50 ml of anhydrous tetrahydrofuran was cooled to −10° C. and mixed dropwise with 66.6 ml of a 1.6 molar n-butyllithium solution in hexane (0.107 mol). After 10 minutes, 15 g (0.107 mol) of 6-chlorobenzaldehyde in 70 ml of tetrahydrofuran were added dropwise, and the mixture was admixed with a further 0.214 mol of n-butyllithium in hexane (146.8 ml) and stirred at 0° C. for 2.5 hours. The mixture was cooled to −20° C., 12.42 g (0.139 mol) of copper(I) cyanide were added, the mixture was stirred at −10° C. for 30 minutes and 28.42 g of allyl bromide in 100 ml of tetrahydrofuran were then added dropwise. Stirring was continued at 0° C. for 2.5 hours, and 230 ml of saturated ammonium chloride solution were then added dropwise. The resulting solid was separated off and the aqueous phase was extracted with diethyl ether. The combined organic phases were then washed with saturated ammonium chloride solution and dried, and the solvent was removed under reduced pressure. This gave 17.0 g of 2-alkyl-6-chlorobenzaldehyde [sic] (89%) in the form of a dark oil.
Quantity
146.8 mL
Type
solvent
Reaction Step One
Quantity
10.89 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0.107 mol
Type
solvent
Reaction Step Three
Quantity
15 g
Type
reactant
Reaction Step Four
Quantity
70 mL
Type
solvent
Reaction Step Four
Quantity
0.214 mol
Type
reactant
Reaction Step Five
Name
copper(I) cyanide
Quantity
12.42 g
Type
reactant
Reaction Step Six
Quantity
28.42 g
Type
reactant
Reaction Step Seven
Quantity
100 mL
Type
solvent
Reaction Step Seven
Quantity
230 mL
Type
reactant
Reaction Step Eight

Identifiers

REACTION_CXSMILES
CNCCN(C)C.[CH2:8]([Li])[CH2:9][CH2:10]C.[Cl:13][C:14]1[C:19]([CH:20]=[O:21])=[CH:18][CH:17]=[CH:16][CH:15]=1.[Cu]C#N.C(Br)C=C.[Cl-].[NH4+]>O1CCCC1.CCCCCC>[CH2:10]([C:18]1[CH:17]=[CH:16][CH:15]=[C:14]([Cl:13])[C:19]=1[CH:20]=[O:21])[CH:9]=[CH2:8] |f:5.6|

Inputs

Step One
Name
Quantity
146.8 mL
Type
solvent
Smiles
CCCCCC
Step Two
Name
Quantity
10.89 g
Type
reactant
Smiles
CNCCN(C)C
Name
Quantity
50 mL
Type
solvent
Smiles
O1CCCC1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)[Li]
Name
Quantity
0.107 mol
Type
solvent
Smiles
CCCCCC
Step Four
Name
Quantity
15 g
Type
reactant
Smiles
ClC1=CC=CC=C1C=O
Name
Quantity
70 mL
Type
solvent
Smiles
O1CCCC1
Step Five
Name
Quantity
0.214 mol
Type
reactant
Smiles
C(CCC)[Li]
Step Six
Name
copper(I) cyanide
Quantity
12.42 g
Type
reactant
Smiles
[Cu]C#N
Step Seven
Name
Quantity
28.42 g
Type
reactant
Smiles
C(C=C)Br
Name
Quantity
100 mL
Type
solvent
Smiles
O1CCCC1
Step Eight
Name
Quantity
230 mL
Type
reactant
Smiles
[Cl-].[NH4+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
stirred at 0° C. for 2.5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled to −20° C.
STIRRING
Type
STIRRING
Details
the mixture was stirred at −10° C. for 30 minutes
Duration
30 min
STIRRING
Type
STIRRING
Details
Stirring
WAIT
Type
WAIT
Details
was continued at 0° C. for 2.5 hours
Duration
2.5 h
CUSTOM
Type
CUSTOM
Details
The resulting solid was separated off
EXTRACTION
Type
EXTRACTION
Details
the aqueous phase was extracted with diethyl ether
WASH
Type
WASH
Details
The combined organic phases were then washed with saturated ammonium chloride solution
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
the solvent was removed under reduced pressure

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
Smiles
C(C=C)C1=C(C=O)C(=CC=C1)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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